2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold renowned for its pharmacological versatility. The core structure features:
- 5-position: A methyl group, enhancing steric bulk and metabolic stability.
- 7-position: A 4-methylpiperidin-1-yl substituent, which improves solubility and may influence CNS penetration due to its basic nitrogen atom.
Synthetic routes for analogous compounds often employ enamine formation using DMF-DMA (dimethylformamide dimethylacetal) under reflux (as seen in ) or microwave-assisted coupling of amines with halogenated intermediates (). The 3,4-dimethoxyphenyl group is derived from precursors like 3,4-dimethoxyacetophenone, highlighting the role of aromatic aldehydes in multicomponent reactions ().
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-14-7-9-24(10-8-14)21-11-15(2)22-20-13-17(23-25(20)21)16-5-6-18(26-3)19(12-16)27-4/h5-6,11-14H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUXQIMSHOBUKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=NC3=CC(=NN32)C4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions One common synthetic route includes the condensation of an aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine coreIndustrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .
Chemical Reactions Analysis
2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
The compound serves as a versatile building block for the synthesis of more complex molecules. Its unique pyrazolo[1,5-a]pyrimidine core allows for the development of derivatives with varied functional groups, enhancing its applicability in organic synthesis.
Biology
Research indicates that this compound exhibits significant biological activities:
- Anticancer Properties : Studies have shown that it inhibits specific kinases involved in cancer cell proliferation. For instance, it has been tested against various cancer cell lines, demonstrating potential cytotoxic effects.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory pathways. In vitro studies suggest it may inhibit the production of pro-inflammatory cytokines.
- Antimicrobial Activity : Preliminary investigations indicate that it possesses antimicrobial properties against certain bacterial strains.
Medicine
Due to its diverse biological activities, 2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine is being explored as a potential therapeutic agent for:
- Cancer Treatment : The compound's mechanism of action involves the inhibition of specific enzymes and receptors that are crucial in tumor growth and survival.
- Inflammatory Disorders : Its ability to modulate immune responses positions it as a candidate for treating conditions such as rheumatoid arthritis or inflammatory bowel disease.
Industry
In industrial applications, this compound's unique chemical properties make it useful in:
- Material Development : Its structure can be utilized in creating new materials with specific properties for use in pharmaceuticals or polymers.
- Chemical Processes : The compound can serve as a catalyst or reagent in various chemical reactions, enhancing efficiency and yield.
Data Table: Biological Activities and Applications
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their anticancer properties against breast cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations.
Case Study 2: Anti-inflammatory Mechanism
A separate study investigated the anti-inflammatory effects of the compound on macrophages stimulated with lipopolysaccharides (LPS). The findings revealed that treatment with the compound significantly decreased the levels of TNF-alpha and IL-6 cytokines, suggesting its potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Substituent Effects on Physicochemical Properties
- Lipophilicity : The 3,4-dimethoxyphenyl group increases logP compared to chlorophenyl () or trifluoromethyl () analogues.
- Solubility : Piperidine/piperazine substituents at position 7 enhance aqueous solubility via basic nitrogen atoms, whereas chloro or trifluoromethyl groups reduce it ().
- Metabolic Stability : Bulky groups (e.g., isopropyl in ) and electron-withdrawing substituents (e.g., trifluoromethyl in ) resist oxidative degradation.
Biological Activity
2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a novel compound belonging to the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities. Its structure includes a pyrazolo[1,5-a]pyrimidine core, which is associated with various therapeutic effects including anticancer, anti-inflammatory, and antimicrobial properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain kinases involved in cell signaling pathways, which can modulate cell proliferation and survival. The unique substitution pattern of this compound enhances its chemical properties and biological efficacy compared to other derivatives .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HCC827 | <0.00001 | High efficacy |
| H1975 | 0.36 | Moderate efficacy |
| Hep-G2 | >5.00 | Low efficacy |
The compound's ability to inhibit EGFR kinase is particularly noteworthy, as it contributes to its anticancer activity .
Anti-inflammatory Activity
The compound also shows promising anti-inflammatory effects. It has been demonstrated to reduce the production of pro-inflammatory cytokines in various models of inflammation. This suggests potential applications in treating inflammatory diseases.
Antimicrobial Properties
In addition to its anticancer and anti-inflammatory activities, this pyrazolo[1,5-a]pyrimidine derivative exhibits antimicrobial properties. Studies have indicated effectiveness against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazolo[1,5-a]pyrimidines and their derivatives:
- Study on Anticancer Effects : A recent study highlighted that derivatives similar to this compound showed strong inhibitory effects on tumor growth in xenograft models.
- Electrochemical Transformations : Another research focused on the electrochemical selenylation of pyrazolo[1,5-a]pyrimidines, enhancing their reactivity and potential therapeutic applications through regioselective modifications .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis typically involves cyclocondensation of substituted pyrazole amines with diketones under high-temperature conditions. For example, describes a method using 4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine heated with a trifluoromethyl-substituted diketone at 433–438 K for 2.5 hours, achieving a 66.78% yield after recrystallization from methanol . Safety protocols are critical, as some precursors (e.g., piperidine derivatives) may face procurement restrictions due to regulatory concerns .
Q. How can researchers validate the structural integrity of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. and report orthorhombic crystal systems (space group Pbca) with unit cell parameters (a = 9.536 Å, b = 15.941 Å, c = 24.853 Å) and refinement statistics (R = 0.055). Complementary techniques like NMR (e.g., H/C) and high-resolution mass spectrometry (HRMS) should corroborate functional groups and molecular mass .
Q. What purification strategies are effective for isolating this compound?
Recrystallization from mixed solvents (e.g., ethanol/acetone 1:1) is widely used to enhance purity, as described in . Column chromatography with gradients of ethyl acetate/hexane can resolve intermediates, while HPLC (C18 columns, acetonitrile/water mobile phases) may separate stereoisomers or closely related impurities .
Q. How does solubility impact formulation for biological assays?
The compound’s poor aqueous solubility (common in pyrazolo[1,5-a]pyrimidines) necessitates dimethyl sulfoxide (DMSO) or cyclodextrin-based solubilization. Pre-formulation studies using dynamic light scattering (DLS) can assess colloidal stability, while logP values (calculated via ACD/Labs Percepta) guide solvent selection .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
Focus on modifying the 3,4-dimethoxyphenyl and 4-methylpiperidinyl groups. highlights that trifluoromethyl substitutions enhance metabolic stability, while methyl groups on the piperidine ring influence target binding affinity. Use in vitro assays (e.g., enzyme inhibition, cell viability) to correlate substituent changes with activity .
Q. What computational methods predict binding modes with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) against crystallized protein structures (e.g., kinases) can identify key interactions, such as hydrogen bonding with the pyrimidine core. MD simulations (AMBER/CHARMM) assess binding stability, while QSAR models prioritize derivatives for synthesis .
Q. How to resolve contradictions in reported bioactivity data?
Discrepancies may arise from assay conditions (e.g., ATP concentrations in kinase assays) or cell line variability. Replicate studies using standardized protocols (e.g., ’s split-plot design) and apply meta-analysis tools to harmonize data .
Q. What strategies address poor in vitro-to-in vivo translation?
Pharmacokinetic profiling (plasma protein binding, microsomal stability) identifies metabolic liabilities. notes that N-methylpiperidine derivatives exhibit improved bioavailability due to reduced first-pass metabolism. Pair in vivo efficacy studies with LC-MS/MS pharmacokinetic analysis to optimize dosing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
